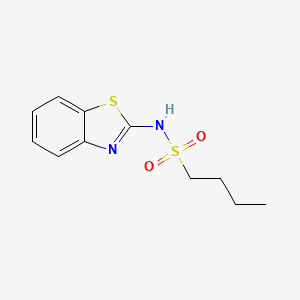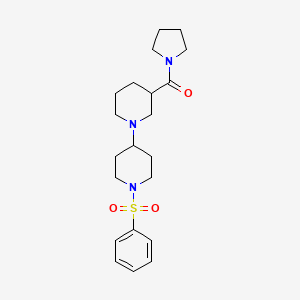![molecular formula C21H15N3O2S B5407676 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5407676.png)
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(phenylthio)-2-furyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(phenylthio)-2-furyl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound is also known as MBPA and belongs to the class of acrylonitrile derivatives. MBPA has been found to exhibit promising biological activities such as anticancer, antiviral, and antimicrobial effects.
Mechanism of Action
The mechanism of action of MBPA is not fully understood. However, it has been proposed that MBPA exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, MBPA has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. MBPA has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects
MBPA has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. MBPA has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, MBPA has been reported to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using MBPA in lab experiments include its potent biological activities, easy synthesis method, and low toxicity. However, the limitations of using MBPA include its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, MBPA may exhibit nonspecific binding to proteins and other biomolecules, which can interfere with the interpretation of experimental results.
Future Directions
There are several future directions for the research on MBPA. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of MBPA. Another direction is the elucidation of the mechanism of action of MBPA, which can provide insights into its biological activities and potential therapeutic applications. Moreover, the development of MBPA derivatives with improved solubility and bioavailability can enhance its pharmacological properties. Furthermore, the evaluation of the in vivo efficacy and safety of MBPA in animal models can provide valuable information for its clinical development.
Synthesis Methods
The synthesis of MBPA involves the reaction of 2-(5-methoxy-1H-benzimidazol-2-yl)acetonitrile with 5-(phenylthio)-2-furfural in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which undergoes a Michael addition reaction with acrylonitrile to yield MBPA. The yield of MBPA can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
MBPA has been extensively studied for its potential biological activities. Several studies have reported that MBPA exhibits potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. MBPA has also been found to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Moreover, MBPA has shown promising antimicrobial effects against gram-positive and gram-negative bacteria.
Properties
IUPAC Name |
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c1-25-15-7-9-18-19(12-15)24-21(23-18)14(13-22)11-16-8-10-20(26-16)27-17-5-3-2-4-6-17/h2-12H,1H3,(H,23,24)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLHFYCXUXKQRL-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)SC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)SC4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-isoxazolesulfonamide](/img/structure/B5407593.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5407608.png)
![(1R*,2R*,6S*,7S*)-4-[(1-cyclohexyl-1H-imidazol-5-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5407615.png)
![2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5407621.png)
![2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5407626.png)
![4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid](/img/structure/B5407631.png)
![4-{[2-(1-benzofuran-5-yl)-1H-imidazol-1-yl]methyl}-1-ethyl-1H-pyrazole](/img/structure/B5407633.png)
![2-{[3-(4-methoxy-3,5-dimethylbenzoyl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5407639.png)
![N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5407646.png)
![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5407655.png)
![[4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)phenyl]acetic acid](/img/structure/B5407681.png)
![2,4-diamino-6-{2-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-cyanovinyl}-3,5-pyridinedicarbonitrile](/img/structure/B5407694.png)


